2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound belongs to the class of enaminones, which are known for their versatility in synthetic chemistry and their biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide typically involves the reaction of cyanoacetamide with vinamidinium salts. One common method involves adding cyanoacetamide to a solution of sodium ethoxide in anhydrous ethanol. The mixture is stirred at room temperature for 30 minutes, then cooled to 0°C. The vinamidinium salt is then slowly added, and the reaction is allowed to proceed for 40 minutes at 0°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles due to the presence of the cyano group.
Condensation Reactions: It can participate in Knoevenagel condensation reactions, forming various substituted products.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases such as sodium ethoxide and nucleophiles like amines. Reaction conditions often involve low temperatures to control the reaction rate and prevent side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Knoevenagel condensation reactions, the products are typically substituted alkenes.
Wissenschaftliche Forschungsanwendungen
2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide has several applications in scientific research:
Eigenschaften
CAS-Nummer |
54818-68-7 |
---|---|
Molekularformel |
C14H15N3O |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
2-cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C14H15N3O/c1-17(2)13(11-6-4-3-5-7-11)9-8-12(10-15)14(16)18/h3-9H,1-2H3,(H2,16,18) |
InChI-Schlüssel |
SQVPRZPJMZLJCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=CC=C(C#N)C(=O)N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.